1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide
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Overview
Description
The compound “1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide” is a unique chemical with a complex structure. It is also known as "(7,7-DIMETHYL-2-OXOBICYCLO [2.2.1]HEPT-1-YL)METHANESULFONIC ACID COMPOUND WITH [AMINO (METHYL)OXIDO-LAMBDA~4~-SULFANYL]BENZENE (1:1)" . The compound has a linear formula of C17H27NO5S2 and a molecular weight of 389.536 .
Scientific Research Applications
Physicochemical Properties and Ecotoxicity
- Research conducted on similar compounds, including 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, focuses on the synthesis and characterization of protic ionic liquids (PILs). These studies investigate the impact of different substitutions on imidazolium cation, exploring their physicochemical properties such as density, viscosity, and thermal degradation. These findings are relevant for understanding the fundamental properties and potential environmental impacts of similar compounds like 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide (Sardar et al., 2018).
Synthesis and Chemical Transformation
- Another area of research relevant to this compound involves the synthesis and chemical transformation of its structural analogs. Studies like the synthesis and aminolysis of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide provide insights into the methods of obtaining similar compounds and the chemical reactions they undergo, which could be crucial for developing new applications (Palchikov et al., 2014).
Biochemical Oxidation Processes
- The compound's potential role in biochemical processes is also a significant area of study. Research on the methane mono-oxygenase of Methylococcus capsulatus and its ability to oxygenate various compounds, including ethers and alicyclic compounds, may provide a foundation for understanding how similar compounds like this compound might interact in biochemical environments (Colby et al., 1977).
Safety and Hazards
The safety information provided indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO4S/c1-18(2)14-9-10-20(18,17(23)11-14)13-27(24,25)22-12-19(3,26-4)15-7-5-6-8-16(15)21/h5-8,14,22H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTYQFNZBRFPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C)(C3=CC=CC=C3F)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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